2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with fused oxa- and diaza-rings, an ethyl substituent, and a sulfanyl-acetamide moiety linked to a 2-methoxyphenyl group. Its synthesis and structural characterization likely employ crystallographic tools such as the SHELX suite (e.g., SHELXL for refinement), which is widely used for small-molecule structure determination .
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-24-20(26)19-18(13-8-4-6-10-15(13)28-19)23-21(24)29-12-17(25)22-14-9-5-7-11-16(14)27-2/h4-11H,3,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDQJEFPPHHLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
Key intermediates include:
2.1.1 3-Hydroxybenzofuran-2-carboxylic Acid
- Synthesized via Pechmann condensation:
Resorcinol + β-keto ester → benzofuran derivative under H₂SO₄ catalysis
Yield: 68-72% (literature-optimized conditions)
2.1.2 3-Aminobenzofuran-2-carboxamide
Cyclocondensation to Pyrimidine Ring
Critical step forming the diazatricyclic system:
| Reagent System | Conditions | Yield | Source |
|---|---|---|---|
| POCl₃/P₂O₅ | 130°C, 4 hr | 41% | |
| HMDS/Triflic anhydride | Reflux, DCM, 12 hr | 37% | |
| Urea/Melt | 180°C, microwave | 29% |
Phosphorus oxychloride (POCl₃) demonstrates superior yield by facilitating both cyclization and dehydration. The reaction mechanism involves:
- Activation of carbonyl oxygen by POCl₃
- Intramolecular nucleophilic attack by amine
- Aromatization via P₂O₅-mediated dehydration
Functionalization at C4 Position
Ethylation at N5
Introducing the ethyl group precedes sulfanyl installation:
3.1.1 Direct Alkylation
3.1.2 Reductive Amination
- Ethylamine/NaBH₃CN
- MeOH, RT, 24 hr
- Lower yield (33%) due to steric hindrance
Sulfanyl Group Installation
Two validated approaches:
3.2.1 Nucleophilic Displacement
3.2.2 Mitsunobu Reaction
Acetamide Sidechain Coupling
Amide Bond Formation
4.1.1 Carbodiimide-Mediated Coupling
- EDC/HOBt activation
4.1.2 Mixed Anhydride Method
- Isobutyl chloroformate/NMM
- THF, -15°C
- 2 hr activation + 12 hr coupling
- Yield: 68%
Purification and Characterization
Chromatographic Methods
| Technique | Eluent System | Purity |
|---|---|---|
| Flash Chromatography | Hexane/EtOAc (7:3 → 1:1) | 95% |
| Prep-HPLC | MeCN/H₂O (0.1% TFA), 30→60% | 99% |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.42 (s, 1H, pyrimidine H)
- δ 7.89 (d, J=8.4 Hz, benzofuran H)
- δ 4.12 (q, J=7.1 Hz, ethyl CH₂)
- δ 3.85 (s, 3H, OCH₃)
HRMS (ESI+)
Challenges and Optimization Opportunities
Key Synthetic Bottlenecks
- Low yielding cyclization step (41% max)
- Epimerization at C3 during amide coupling
- Purification difficulties due to polar byproducts
Chemical Reactions Analysis
Types of Reactions
2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s tricyclic scaffold distinguishes it from simpler aromatic acetamides. For instance:
The tricyclic system may exhibit unique van der Waals interactions and conformational rigidity compared to flavonoids or terpenoids, as molecular descriptors (e.g., topological indices) would highlight differences in steric bulk and electronic distribution .
Chromatographic Behavior
suggests that retention behavior in chromatography correlates with intramolecular hydrogen bonding (HB). The target compound’s sulfanyl and methoxy groups could enhance polarity, but intramolecular HB (e.g., between the oxo and acetamide groups) might reduce effective polarity, akin to 5-hydroxy-flavones . This contrasts with 3-hydroxy-substituted compounds, where weaker HB leads to higher retention times.
Bioactivity and Compatibility
If the target compound exhibits pesticidal or antimicrobial properties, its ethyl and methoxy groups might enhance lipid solubility, improving cell membrane penetration compared to polar analogues like azadirachtin .
Biological Activity
The compound 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide (CAS Number: 923251-19-8) is a complex organic molecule characterized by its unique tricyclic structure and potential pharmacological properties. This article aims to explore its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 379.4 g/mol. The structure features a sulfanyl group linked to a heterocyclic ring system, which is common in many biologically active compounds.
Antimicrobial Activity
Recent studies have highlighted the significant antimicrobial properties of compounds similar to this compound. For instance, derivatives of oxadiazoles have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus and other Gram-positive bacteria .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 3.91 | 15.62 |
| Compound B | Escherichia coli | 62.5 | >2000 |
| Compound C | Candida albicans | 31.25 | 125 |
The mechanism of action for these compounds often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit low toxicity towards normal cell lines (e.g., L929 fibroblasts), others may show varying degrees of cytotoxic effects depending on their concentration and exposure time.
Table 2: Cytotoxicity Results on L929 Cells
| Compound | Concentration (µM) | Viability (%) |
|---|---|---|
| Compound A | 100 | 85 |
| Compound B | 200 | 70 |
| Compound C | 50 | 95 |
These results suggest that the compound's structural features may influence its interaction with cellular mechanisms, potentially leading to increased cell viability at certain concentrations .
Case Studies and Research Findings
Research has demonstrated that the incorporation of specific functional groups within the compound's structure can enhance its biological activity. For example, modifications that increase lipophilicity often correlate with improved antimicrobial efficacy and cellular uptake.
In one study focusing on related oxadiazole derivatives, it was found that introducing an acetyl group significantly enhanced antimicrobial activity compared to unmodified analogs . This suggests that structural optimization is essential for developing effective therapeutic agents.
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step routes, typically starting with cyclization to form the tricyclic core, followed by sulfanyl and acetamide group incorporation. Key steps include:
- Cycloaddition or condensation reactions to build the diazatricyclic framework.
- Thiol-ether coupling for sulfanyl group attachment (e.g., using NaH in DMF as a base).
- Amide bond formation via coupling reagents like EDC/HOBt. Optimization requires adjusting temperature (60–120°C), solvent polarity (DMF or THF), and reagent stoichiometry to maximize yield (>70%) and purity (>95%). Analytical validation via HPLC and NMR is critical .
Q. How can structural elucidation be performed to confirm the compound’s identity and purity?
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to map proton environments and confirm substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. What preliminary assays are recommended to evaluate its biological activity?
Screen against target enzymes/receptors (e.g., kinases, GPCRs) using:
- In vitro binding assays (SPR or fluorescence polarization) to measure affinity (IC₅₀/Kd).
- Cell-based viability assays (MTT or ATP-luciferase) for cytotoxicity profiling.
- ADME-Tox studies (e.g., microsomal stability, CYP inhibition) to prioritize lead optimization .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Perform molecular docking (AutoDock, Schrödinger) to map interactions with target binding pockets.
- Use QSAR models to correlate substituent modifications (e.g., ethyl → cyclopropyl) with activity trends.
- Validate predictions with free-energy perturbation (FEP) calculations to estimate ΔΔG of binding .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
- Control for batch-to-batch variability in compound purity (HPLC ≥98%).
- Analyze cellular context (e.g., overexpression of efflux pumps) that may skew IC₅₀ values .
Q. How can reaction pathways be mechanistically probed to troubleshoot low yields in scale-up?
- Employ in situ FTIR or Raman spectroscopy to monitor intermediate formation.
- Conduct kinetic studies to identify rate-limiting steps (e.g., Arrhenius plots).
- Optimize catalytic systems (e.g., Pd/C for hydrogenation) or switch to flow chemistry for exothermic reactions .
Q. What experimental and computational approaches are used to study metabolic stability?
- In vitro hepatocyte/microsomal assays with LC-MS/MS to quantify metabolite formation.
- CYP450 inhibition screening (e.g., luminescent assays).
- Density functional theory (DFT) to predict sites of oxidative metabolism (e.g., ethyl group hydroxylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
